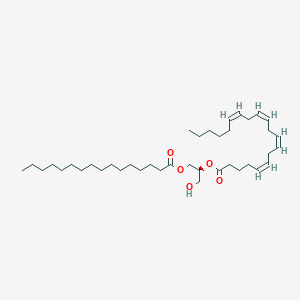
1-Palmitoyl-2-arachidonoyl-sn-glycerol
Overview
Description
1-palmitoyl-2-arachidonoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as palmitoyl and arachidonoyl respectively. It derives from an arachidonic acid and a hexadecanoic acid.
DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2], also known as diacylglycerol(16:0/20:4) or DAG(16:0/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:3(5Z, 8Z, 11Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway.
Scientific Research Applications
Endocannabinoid Activity Enhancement
1-Palmitoyl-2-arachidonoyl-sn-glycerol has been found to enhance the biological activity of 2-arachidonoyl-glycerol, a key endocannabinoid. This enhancement, known as the 'entourage effect,' occurs without these esters exhibiting significant activity independently in cannabinoid receptor binding or adenylyl cyclase inhibition (Ben-Shabat et al., 1998).
Phospholipase A1 Activity
Research has shown the involvement of 1-Palmitoyl-2-arachidonoyl-sn-glycerol in the hydrolysis process catalyzed by phospholipase A1. This process is crucial in the metabolism of phosphatidic acid, particularly in porcine platelet membranes (Inoue & Okuyama, 1984).
Role in Bioactive Oxidized Phospholipids
Oxidized forms of 1-Palmitoyl-2-arachidonoyl-sn-glycerol, such as oxovaleroyl, glutaroyl, and epoxyisoprostane at the sn-2 position, have been found to influence leukocyte-endothelial interactions. These interactions are key in inflammatory processes and cardiovascular health (Subbanagounder et al., 2000).
Neuroprotective Properties
Studies have suggested that compounds structurally similar to 1-Palmitoyl-2-arachidonoyl-sn-glycerol may offer neuroprotective benefits in cases of traumatic brain injury. These findings highlight the potential therapeutic value of these compounds in neurological damage (Mann et al., 2016).
Metabolism in Cellular Processes
1-Palmitoyl-2-arachidonoyl-sn-glycerol plays a role in cellular metabolism, as evidenced by its involvement in the enzymatic synthesis of structured lipids. This process is important for mimicking the composition of human milk fat, suggesting potential applications in infant nutrition (Shimada et al., 2000).
Modulation of Calcium Influx and Nitric Oxide Production
This compound has been identified as an endogenous lipid modulator affecting calcium influx and nitric oxide production in sensory neurons. Such modulation is significant for understanding pain signaling and potential therapeutic targets (Rimmerman et al., 2008).
Therapeutic Potential in Acute Necrotizing Pancreatitis
Research indicates a potential therapeutic application of oxidized 1-Palmitoyl-2-arachidonoyl-sn-glycerol in treating acute necrotizing pancreatitis in rodents. This study underscores its role in reducing inflammation and tissue damage in pancreatitis (Li, Wang, & Wu, 2007).
Scientific Research Applications of 1-Palmitoyl-2-arachidonoyl-sn-glycerol
1. Role in Endocannabinoid Activity
1-Palmitoyl-2-arachidonoyl-sn-glycerol, as part of endocannabinoid-like compounds, plays a significant role in enhancing cannabinoid activity. Studies have revealed that certain fatty acid glycerol esters, although inactive by themselves, can potentiate the apparent binding and capacity of 2-arachidonoyl-glycerol to inhibit adenylyl cyclase. This effect, known as the 'entourage effect,' suggests a novel route for molecular regulation of endogenous cannabinoid activity. It also underscores the importance of 1-Palmitoyl-2-arachidonoyl-sn-glycerol in modulating biological activities in various tests (Ben-Shabat et al., 1998).
2. Implications in Phospholipase Activity
1-Palmitoyl-2-arachidonoyl-sn-glycerol is a specific substrate for certain phospholipase activities. For instance, phospholipase A1 exhibits a relatively specific activity for phosphatidic acid, and its activity is notably higher for substrates like 1-Palmitoyl-2-arachidonoyl-sn-glycerol. This specificity and the resultant hydrolysis play a critical role in cellular mechanisms and signal transduction pathways (Inoue & Okuyama, 1984).
3. Contribution to Diacylglycerol Kinase Substrates
In neurological studies, the suitability of different molecular species of 1,2-diacyl-sn-glycerols, including 1-Palmitoyl-2-arachidonoyl-sn-glycerol, as substrates for diacylglycerol kinase has been investigated. This is crucial for understanding the role of these compounds in brain biochemistry and signal transduction (Holub & Piekarski, 1978).
4. Involvement in Oxidized Phospholipids and Vascular Biology
1-Palmitoyl-2-arachidonoyl-sn-glycerol is a precursor in the formation of oxidized phospholipids, which play significant roles in regulating leukocyte-endothelial interactions and are implicated in conditions like atherosclerosis. The specific oxidized fatty acyl groups at the sn-2 position of these phospholipids, derived from compounds like 1-Palmitoyl-2-arachidonoyl-sn-glycerol, are vital in mediating various biological responses (Subbanagounder et al., 2000).
5. Endocannabinoid Measurements and Clinical Implications
The determination of endocannabinoids and related compounds, including 1-Palmitoyl-2-arachidonoyl-sn-glycerol, is pivotal in disease contexts like Alzheimer's disease, multiple sclerosis, and cardiovascular diseases. The accurate measurement and understanding of these substances are essential for their potential use as biomarkers in early disease prediction, diagnosis, and examination of treatment efficacy (Fanelli et al., 2012).
properties
Product Name |
1-Palmitoyl-2-arachidonoyl-sn-glycerol |
|---|---|
Molecular Formula |
C39H68O5 |
Molecular Weight |
617 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,37,40H,3-10,12,14-16,19,21,23-25,27,29-36H2,1-2H3/b13-11-,18-17-,22-20-,28-26-/t37-/m0/s1 |
InChI Key |
YJEMDFYSDGNQNM-NDUZERMISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



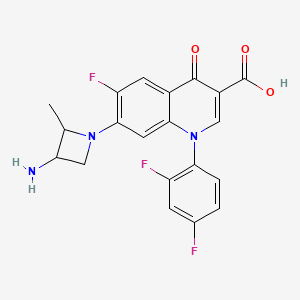

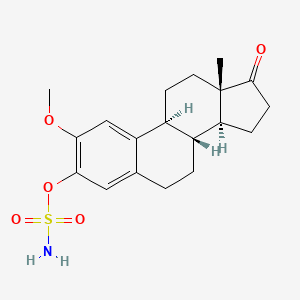
![(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol](/img/structure/B1242143.png)
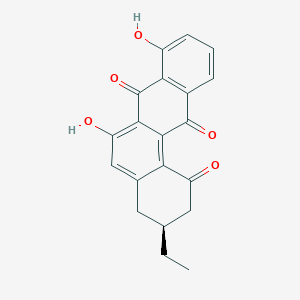
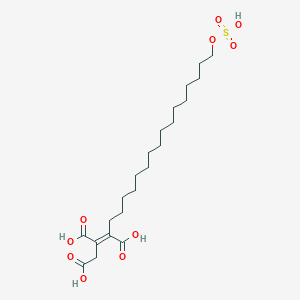
![N-(2-bromo-4-propan-2-ylphenyl)-N-ethyl-4-[4-(3-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B1242148.png)
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-(2-propenyl)-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1242151.png)
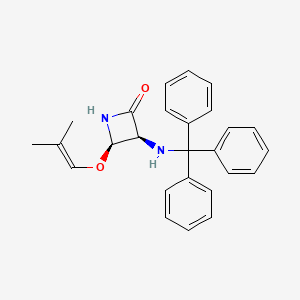

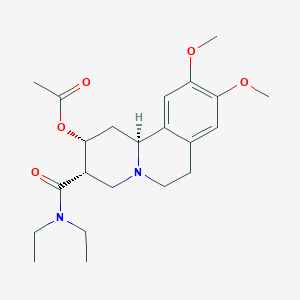
![7-[[(2E)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242158.png)
![O2-[3-(trifluoromethyl)benzoyl]pyrazine-2-carbohydroximamide](/img/structure/B1242159.png)
![N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1242160.png)